HPB's rigid, propeller-like structure and toroidal delocalization of electrons make it a valuable tool in crystal engineering []. Researchers can utilize HPB as a building block to design and synthesize crystals with specific arrangements of molecules. This ability to control crystal packing has applications in developing materials with tailored properties for areas like pharmaceuticals, optoelectronics, and non-linear optics [].
The bulky phenyl groups in HPB hinder close packing of the molecules, leading to the formation of cavities within the material. This characteristic makes HPB a promising candidate for the development of porous polymers []. These polymers can be designed for various applications, including gas separation, catalysis, and drug delivery. The cavities can act as sieves for specific molecules or serve as storage compartments for drugs that can be released in a controlled manner [].
Hexaphenylbenzene is an organic compound characterized by its unique structure, which consists of a central benzene ring bonded to six phenyl groups. This compound is notable for its high degree of symmetry and rigidity, making it an interesting subject in materials science and organic chemistry. Its molecular formula is , and it has a molecular weight of 390.5 g/mol. Hexaphenylbenzene exhibits properties such as high thermal stability and luminescence, which contribute to its applications in various fields.
Hexaphenylbenzene can be synthesized through various methods:
Hexaphenylbenzene finds applications in several areas:
Interaction studies involving hexaphenylbenzene primarily focus on its behavior in various chemical environments. Research has shown that its brominated analogs exhibit unique coupling reactions when subjected to specific conditions, which could lead to novel polymerization processes on surfaces . These studies highlight the compound's potential in material design and synthesis.
Hexaphenylbenzene shares similarities with several compounds based on structural features or functional properties. Below is a comparison with selected compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylene | Polycyclic aromatic hydrocarbon | Exhibits strong fluorescence; used in OLEDs |
Coronene | Polycyclic aromatic hydrocarbon | Known for its high stability and electronic properties |
Tetracene | Linear polycyclic aromatic hydrocarbon | Exhibits excellent photoconductivity |
Phenanthrene | Polycyclic aromatic hydrocarbon | Used in organic semiconductors |
Hexaphenylbenzene's uniqueness lies in its symmetrical structure and the number of phenyl groups attached to a single benzene ring, which distinguishes it from other polycyclic compounds. Its specific applications in optoelectronics and nanotechnology further emphasize its distinctive role in research and development.
Hexaphenylbenzene exhibits distinctive crystallographic characteristics that have been extensively investigated through single-crystal X-ray diffraction studies [1] [2]. Under ambient conditions, hexaphenylbenzene crystallizes in the orthorhombic crystal system with space group Pna21, representing a non-centrosymmetric arrangement [1]. The unit cell parameters at ambient pressure demonstrate dimensions of a = 11.446 ± 0.0014 Å, b = 18.97 ± 0.02 Å, and c = 11.559 ± 0.0017 Å, with all angles maintaining 90°, yielding a cell volume of 2509 ± 3 ų [3]. The asymmetric unit contains four molecules of hexaphenylbenzene (Z = 4), consistent with the molecular weight of 534.7 g/mol and molecular formula C42H30 [4] [5].
High-pressure crystallographic investigations reveal remarkable structural transformations under hydrostatic compression [1] [2]. At 1.05 GPa, hexaphenylbenzene undergoes a pressure-induced phase transition from the orthorhombic Pna21 space group to the monoclinic P21/c space group [1]. This transition represents a non-centrosymmetric to centrosymmetric transformation, with the beta angle changing from 90° to 91.276 ± 0.013° [3]. The unit cell dimensions remain relatively stable during this transition, with only minor adjustments in the lattice parameters, while the overall cell volume is preserved at approximately 2509 ų [1] [3].
The pressure-stimulated phase transition involves the reorganization of hexagonally-packed molecular layers, where approximately hexagonal arrangements adopt perfect hexagonal symmetry under compression [1] [2]. This structural phenomenon is previously unreported in organic crystals and demonstrates the unique response of hexaphenylbenzene to external pressure [1]. The transition occurs through the compression of intermolecular interactions, particularly affecting the displaced-stacked conformations of phenyl rings [1] [2].
The crystal packing of hexaphenylbenzene is governed by multiple types of intermolecular interactions that collectively determine the stability and structural organization of the solid state [1] [6] [7]. The most significant stabilizing forces include T-shaped intermolecular phenyl dimers, which provide the primary structural framework for crystal stability [1]. These T-shaped arrangements involve edge-to-face interactions between phenyl rings from adjacent molecules, with characteristic distances ranging from 3.4 to 3.8 Å and interaction energies of -20 to -30 kJ/mol [1].
Displaced-stacked conformations represent another crucial packing motif, particularly under applied pressure [1] [2]. The inter-phenyl distances in these dimers gradually shorten during hydrostatic compression, decreasing from 3.8-4.2 Å at ambient conditions to 3.4-3.7 Å at 4.14 GPa [1]. This compression of displaced-stacked interactions contributes to the mechanofluorochromism potential of hexaphenylbenzene and influences its optical properties under pressure [1] [2].
The molecular packing exhibits loose arrangements due to the propeller-like conformation of hexaphenylbenzene [7]. The molecules are packed without strong intermolecular interactions, with the shortest intermolecular hydrogen-hydrogen distance observed at 2.28 Å [7]. This inefficient packing results from the highly twisted conformation and the absence of significant π-conjugation or functional groups that would promote stronger intermolecular associations [7].
Carbon-hydrogen to π interactions play a supporting role in the crystal structure, involving the central aromatic ring in interactions with peripheral phenyl groups from neighboring molecules [6]. These interactions can be systematically modified through the introduction of ortho alkyl substituents on the peripheral phenyl groups, leading to predictable changes in molecular cohesion and packing efficiency [6]. The systematic alteration of these interactions provides insight into crystal engineering approaches for controlling material properties [6].
The propeller-like conformation of hexaphenylbenzene is characterized by specific torsional angles between the peripheral phenyl rings and the central benzene core [8] [9] [10]. In the gas phase, hexaphenylbenzene adopts a conformation where the phenyl rings are oriented perpendicular to the central benzene ring, with torsional angles approaching 90° and exhibiting slight oscillations around this perpendicular arrangement [8].
In the solid state under ambient conditions, the phenyl rings exhibit torsional angles of approximately 65°, representing a compromise between steric repulsion and crystal packing forces [8] [10]. This angle is consistently observed across multiple crystallographic studies and represents the stable conformation that balances intramolecular strain with intermolecular interactions [8]. Computational studies using density functional theory support this experimental observation, predicting optimized torsional angles of approximately 66° for the isolated molecule [11].
High-pressure crystallographic studies reveal systematic changes in torsional angles under compression [1] [10]. At 1.05 GPa, the torsional angles decrease to 62 ± 3°, while further compression to 4.14 GPa results in angles of 58 ± 3° [1]. This progressive flattening of the propeller conformation occurs as external pressure forces the peripheral phenyl rings toward greater coplanarity with the central benzene ring [10]. The pressure-induced conformational changes contribute to modifications in electronic properties and optical behavior [1] [10].
The dynamic nature of phenyl ring rotation has been investigated through temperature-dependent studies and single-molecule junction experiments [12]. At low temperatures, the rotation dynamics are dominated by quantum rotation tunneling rather than classical thermal motion [12]. The tunneling rates determine the maximum rotation frequency, with values reaching approximately 7 millihertz at specific bias voltages and temperatures [12]. These findings demonstrate that torsional motion in hexaphenylbenzene involves quantum mechanical effects that become pronounced under constrained conditions [12].
The propeller conformation of hexaphenylbenzene arises from the interplay between steric hindrance and electronic factors [13] [11] [14]. Steric repulsion between adjacent phenyl rings represents the primary driving force for the non-planar geometry [14]. The six peripheral aromatic rings experience significant steric crowding when attempting to adopt coplanar arrangements, forcing the molecule to assume the characteristic propeller-shaped configuration to minimize unfavorable interactions [14].
Electronic influences on the conformational geometry include the disruption of π-conjugation between the central benzene ring and peripheral phenyl groups [11] [14]. The twisted arrangement limits the overlap of π-orbitals, resulting in reduced conjugation and contributing to the characteristic electronic properties of hexaphenylbenzene [11]. This electronic isolation of the central benzene core from the peripheral rings affects the frontier molecular orbital energies and contributes to the wide HOMO-LUMO energy gap observed in hexaphenylbenzene derivatives [11] [14].
Toroidal delocalization effects have been identified as an additional electronic influence on the conformational dynamics [11]. The propeller arrangement facilitates electron delocalization in a toroidal pattern around the molecular periphery, with the extent of delocalization depending on the specific torsional angles adopted [11]. The energy associated with toroidal delocalization can be quantified through isodesmic reaction analysis, revealing stabilization energies that influence the preferred conformational geometry [11].
Solvent effects and environmental conditions significantly influence the conformational dynamics of hexaphenylbenzene. In polar solvents and at elevated temperatures, the radial aromatic rings prefer orthogonal alignment against the central benzene ring, maximizing toroidal interactions. Temperature and solvent polarity manipulate the dynamics of propeller inversion in solution, with whizzing toroids becoming more substantial under these conditions.
The propeller chirality arising from the concerted rotation of peripheral phenyl rings introduces additional complexity to the conformational analysis. The molecule can adopt clockwise or counterclockwise propeller configurations, with the chirality being dynamic in solution but potentially fixed in specific crystal environments [15]. Surface-confined studies demonstrate that homochiral arrangements can be achieved through specific packing constraints, leading to the formation of ordered chiral domains [15].
Hexaphenylbenzene serves as the prototypical member of the broader hexaarylbenzene family, and comparative analysis with substituted derivatives reveals systematic structure-property relationships [13] [16] [14]. The introduction of substituents on the peripheral phenyl rings leads to predictable modifications in torsional angles, crystal packing, and physical properties [13] [14].
Electron-donating substituents such as methoxy groups result in reduced torsional angles, typically ranging from 58° to 62°, compared to the 65° observed in unsubstituted hexaphenylbenzene [14]. This reduction occurs due to increased electron density on the peripheral rings, which enhances π-orbital overlap and favors reduced twist angles [14]. Hexa(4-methoxyphenyl)benzene crystallizes in the monoclinic system with modified packing arrangements that accommodate the additional methoxy substituents [14].
Electron-withdrawing substituents produce opposite effects on the conformational geometry [11] [14]. Hexa(4-nitrophenyl)benzene exhibits reduced torsional angles of 55° to 60° due to the strong electron-withdrawing effect of nitro groups [11] [14]. The electronic withdrawal reduces electron density in the aromatic system, leading to conformational adjustments that optimize orbital interactions [11]. These compounds typically demonstrate higher melting points and reduced solubility compared to hexaphenylbenzene [14].
Sterically demanding substituents such as tert-butyl groups produce increased torsional angles, ranging from 70° to 75° [14]. Hexa(4-tert-butylphenyl)benzene adopts a hexagonal crystal system that accommodates the bulky substituents while maintaining the propeller conformation [14]. The increased steric demand forces greater deviation from planarity, resulting in enhanced solubility and reduced melting points compared to the parent compound [14].
Halogen substituents provide intermediate effects on the conformational geometry [17] [14]. Hexa(4-fluorophenyl)benzene exhibits torsional angles of 62° to 68°, slightly larger than hexaphenylbenzene due to the combined electronic and steric effects of fluorine atoms [14]. The compound crystallizes in the triclinic system, reflecting the complex packing requirements imposed by the halogen substituents [14].
The electronic properties of hexaarylbenzene derivatives demonstrate systematic variations based on substituent effects [17] [11] [14]. Electron-donating substituents lead to elevated highest occupied molecular orbital energy levels and enhanced hole-transport properties [17] [14]. Electron-withdrawing substituents produce opposite effects, lowering frontier orbital energies and modifying optical properties [11] [14]. These systematic relationships enable the rational design of hexaarylbenzene derivatives for specific applications in organic electronics [17] [14].